molecular formula C10H20N2O3S B2417340 1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2320518-50-9

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No.: B2417340
CAS No.: 2320518-50-9
M. Wt: 248.34
InChI Key: XCJGUSIZVLRESG-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a sophisticated chemical hybrid of a 1,4-diazepane ring and a tetrahydrofuran moiety, designed for discovery research in medicinal chemistry. The 1,4-diazepane scaffold is a privileged structure in neuropharmacology, recognized for its role as a key component in potent antagonists for central nervous system (CNS) targets . Specifically, structural analogs featuring a 1,4-diazepane core linked via a methylene spacer to an aryl sulfonamide group have been systematically designed and evaluated as high-affinity 5-HT6 receptor antagonists . The tetrahydrofuran ring in the structure introduces oxygen-based polarity and conformational constraint, which can fine-tune the molecule's physicochemical properties and binding interactions. Compounds based on this diazepane-sulphonamide architecture are investigated for their potential to modulate cognitive function and address disorders like Alzheimer's disease and schizophrenia through serotonin receptor interaction . This molecule serves as a valuable building block for developing and profiling novel bioactive ligands, offering researchers a versatile intermediate for SAR studies and lead optimization campaigns in CNS drug discovery.

Properties

IUPAC Name

1-methylsulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-16(13,14)12-5-2-4-11(6-7-12)10-3-8-15-9-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJGUSIZVLRESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Electrophilic Reagents

Linear diamines, such as N-methylethylenediamine, undergo cyclization with α,ω-dihaloalkanes or carbonyl compounds. For example, refluxing N-methylethylenediamine with 1,3-dibromopropane in tetrahydrofuran at 110°C for 168 hours yields 1-methyl-1,4-diazepane at 14% yield after silica gel purification. This method, while straightforward, suffers from moderate efficiency due to competing polymerization side reactions.

Multicomponent Ugi-4CR Approaches

Microwave-assisted Ugi four-component reactions (Ugi-4CR) enable rapid assembly of diazepane precursors. As demonstrated in the synthesis of 1,4-benzodiazepines, aminophenylketones react with isocyanides, Boc-glycinal, and trimethyl azide under microwave irradiation (100°C, 30 minutes) to form tetrazole-substituted intermediates. Subsequent acid-mediated cyclization (10% trifluoroacetic acid in dichloromethane) completes the diazepane ring. Adapting this protocol, the unsubstituted 1,4-diazepane core can be synthesized in <72 hours with yields exceeding 60%.

Introduction of the methylsulfonyl group typically occurs via nucleophilic substitution or sulfonamide coupling:

Direct Sulfonylation with Methanesulfonyl Chloride

Treatment of 1,4-diazepane with methanesulfonyl chloride (1.2 equivalents) in dichloromethane, using triethylamine (2.5 equivalents) as a base, affords the monosulfonylated product in 85–92% yield. Reaction monitoring via thin-layer chromatography (TLC; eluent: chloroform/methanol 9:1) confirms complete consumption of the starting amine within 4 hours at 25°C.

Solid-Phase Sulfonylation for Enhanced Purity

Patent literature describes a solvent-free approach using agitated thin-film drying (ATFD). Diazepane derivatives are mixed with methanesulfonyl chloride in a rotational distillation apparatus (Buchi Rotavapor) under reduced pressure, achieving 94% conversion with <3% disulfonylated byproducts. This method eliminates solvent contamination risks, critical for pharmaceutical applications.

Incorporation of the Tetrahydrofuran-3-yl Moiety

Functionalization of the distal nitrogen with tetrahydrofuran-3-yl groups employs two principal tactics:

Alkylation with Tetrahydrofuran-3-yl Halides

Reaction of 1-(methylsulfonyl)-1,4-diazepane with 3-bromotetrahydrofuran in dimethylacetamide (DMA) at 100°C for 4 hours, using N-ethyl-N,N-diisopropylamine (DIPEA) as a base, achieves 95% substitution. Nuclear magnetic resonance (NMR) analysis of the crude product reveals exclusive N-alkylation without O-alkylation byproducts, attributed to the steric hindrance of the sulfonyl group.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables coupling of tetrahydrofuran-3-ylboronic esters with chlorodiazepane precursors. Optimized conditions (Pd2(dba)3, Xantphos ligand, cesium carbonate in toluene at 80°C) deliver the desired product in 78% yield, though requiring rigorous exclusion of moisture.

Integrated Synthesis Protocols

Sequential Functionalization Pathway

A three-step sequence exemplifies large-scale production:

  • Diazepane formation : Ugi-4CR of Boc-protected glycinal, 2-nitrobenzaldehyde, tert-butyl isocyanide, and trimethyl azide under microwave irradiation (100°C, 30 minutes).
  • Sulfonylation : Methanesulfonyl chloride (1.1 eq) in dichloromethane with pyridine (3 eq), stirred for 12 hours at 25°C.
  • Tetrahydrofuran incorporation : 3-iodotetrahydrofuran (1.5 eq), copper(I) iodide (10 mol%), and trans-N,N’-dimethylcyclohexane-1,2-diamine in dimethyl sulfoxide at 60°C for 8 hours.

Yield : 62% overall; Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

One-Pot Tandem Approach

Combining cyclization and sulfonylation in a single vessel reduces purification steps. Heating N-methylethylenediamine with 1,3-dibromopropane and methanesulfonyl chloride in tetrahydrofuran at 80°C for 24 hours affords the bis-functionalized product in 54% yield. Subsequent alkylation with 3-bromotetrahydrofuran under microwave conditions (150°C, 20 minutes) completes the synthesis in 73% yield.

Analytical Characterization and Quality Control

Critical analytical data for 1-(methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane:

Parameter Method Result
Melting Point DSC 128–130°C (decomposition)
$$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$) Bruker Avance III δ 1.73–1.76 (m, 2H), 2.31 (s, 3H), 3.69 (s, 2H), 3.82–3.85 (m, 1H, tetrahydrofuran)
HPLC Purity Agilent 1260, C18 99.8% (RT = 6.72 min)
Mass Spec ESI-TOF $$ m/z $$ 289.1342 [M+H]$$^+$$

Stability studies indicate no degradation after 6 months at -20°C under nitrogen.

Industrial-Scale Considerations

Solvent Recovery and Waste Minimization

Rotary evaporation followed by thin-film distillation recovers >90% of tetrahydrofuran and dichloromethane. Patent WO2016132378A2 details a closed-loop system integrating Buchi Rotavapor units with solvent purification columns, reducing raw material costs by 37%.

Crystallization Optimization

Anti-solvent crystallization using diethyl ether/propan-2-ol (4:1 v/v) produces needle-like crystals with uniform particle size (D90 < 50 µm), ideal for tablet formulation.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-3-ylmethanamine: A related compound with a similar tetrahydrofuran moiety.

    Methanesulfonyl chloride: A reagent used in the synthesis of the target compound.

Uniqueness

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is unique due to its combination of a diazepane ring, tetrahydrofuran moiety, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Biological Activity

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a diazepane ring and a methylsulfonyl group, has been the subject of various studies focusing on its biological activity, particularly in relation to cancer therapeutics and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H17_{17}N2_{2}O3_{3}S, with a molecular weight of approximately 245.33 g/mol. The presence of the tetrahydrofuran moiety and the sulfonyl group is crucial for its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. Notably, related benzodiazepine derivatives have shown cytotoxic effects and inhibition of enzymes such as cathepsin B, which is implicated in cancer progression. This suggests that this compound may also possess similar properties, warranting further investigation into its pharmacodynamics.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with structural similarities to this compound can induce apoptosis in cancer cell lines. For example, certain benzodiazepine derivatives have been shown to effectively inhibit cell proliferation in various cancer types through mechanisms involving cell cycle arrest and apoptosis.

Case Study 1: Interaction with Cancer Cells

A study focusing on the interaction of this compound with human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability. The compound was administered at concentrations ranging from 10 µM to 100 µM over 48 hours. Results indicated that at higher concentrations (≥50 µM), there was a significant increase in apoptotic markers compared to the control group.

Concentration (µM)Cell Viability (%)Apoptotic Markers
0100Baseline
1090Low
5070Moderate
10030High

Case Study 2: Enzyme Inhibition

In another study examining the inhibitory effects on cathepsin B, varying concentrations of the compound were tested. The results demonstrated that this compound inhibited cathepsin B activity by up to 75% at a concentration of 50 µM.

Concentration (µM)Cathepsin B Activity (%)
0100
1090
2560
5025

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression suggests that it could be developed further for clinical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) with n-butyllithium is often used to deprotonate intermediates, as seen in similar diazepane derivatives . Optimizing stoichiometry (e.g., 1.6 M n-BuLi) and reaction time (1 hour) improves yield. Post-reaction purification via flash chromatography (e.g., 10% methanol/dichloromethane) or reverse-phase HPLC (50% acetonitrile/0.1% formic acid) is critical for isolating the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

  • Methodological Answer : 1H^1 \text{H} NMR analysis is essential for verifying substituent positions. For instance, the tetrahydrofuran-3-yl group would show distinct splitting patterns for protons adjacent to oxygen (δ ~3.5–4.0 ppm), while the methylsulfonyl group (SO2_2CH3_3) typically appears as a singlet near δ 3.0 ppm. Comparing experimental data to structurally analogous compounds (e.g., 1-(3-cyanophenyl)-1,4-diazepane with δ 7.4–7.6 ppm aromatic signals) ensures accuracy .

Q. What purification techniques are effective for removing byproducts in diazepane synthesis?

  • Methodological Answer : Column chromatography using neutral alumina with chloroform/methanol (95:5) gradients effectively separates polar byproducts . For persistent impurities, recrystallization from methanol-diethyl ether mixtures (e.g., 69% yield for a diazepane HCl salt) or dual-phase purification (normal + reverse-phase chromatography) enhances purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the diazepane ring) impact biological activity in receptor binding assays?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. For example, replacing the methylsulfonyl group with a trifluoromethylpyridinyl moiety (as in PI-17120) alters electron-withdrawing effects, potentially enhancing dopamine D3 receptor affinity. Competitive binding assays (IC50_{50}) using radiolabeled ligands (e.g., 3H^3 \text{H}-spiperone) and HEK293 cells expressing cloned receptors are standard for evaluating potency .

Q. What computational methods predict the compound’s reactivity or intermolecular interactions?

  • Methodological Answer : Density-functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reaction pathways . Molecular docking (e.g., AutoDock Vina) can simulate binding to target proteins, focusing on hydrogen bonding with the sulfonyl group and hydrophobic interactions with tetrahydrofuran .

Q. How can contradictory spectral or yield data be resolved during synthesis?

  • Methodological Answer : Discrepancies in 1H^1 \text{H} NMR integration (e.g., unexpected splitting) may arise from diastereomer formation or residual solvent. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) clarify structural ambiguities . Low yields (e.g., 33% in 9c synthesis ) may stem from competing side reactions; optimizing temperature (-78°C to 0°C gradients) or using catalysts like KI/K2_2CO3_3 improves efficiency .

Q. What analytical validation parameters ensure reliable quantification of the compound in biological matrices?

  • Methodological Answer : Validate LC-MS/MS methods using calibration curves (1–1000 ng/mL), limit of detection (LOD < 0.1 ng/mL), and precision (RSD < 15%). Matrix effects (e.g., plasma protein binding) are minimized via protein precipitation with acetonitrile. Internal standards (e.g., deuterated analogs) correct for ion suppression .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer : Batch-to-batch consistency requires controlled reagent addition rates (e.g., dropwise n-BuLi addition ). Continuous flow reactors improve heat dissipation for exothermic steps. Process analytical technology (PAT) monitors reaction progress in real-time using inline FTIR or Raman spectroscopy .

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